molecular formula C24H18O5 B2774602 methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 329704-63-4

methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2774602
CAS No.: 329704-63-4
M. Wt: 386.403
InChI Key: IPVGKLGXVNVFSI-UHFFFAOYSA-N
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Description

Methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of the compound “methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Some related compounds have been shown to inhibit the denaturation of proteins, suggesting potential for anti-inflammatory activity .

Result of Action

Some related compounds have shown potential for anti-inflammatory activity , but the specific effects of this compound need to be studied further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 2-oxo-4-phenyl-2H-chromen-7-ol with methyl 4-(bromomethyl)benzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate stands out due to its specific structural features, which confer unique biological activities. Its combination of a coumarin core with a benzoate moiety enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

methyl 4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-24(26)18-9-7-16(8-10-18)15-28-19-11-12-20-21(17-5-3-2-4-6-17)14-23(25)29-22(20)13-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVGKLGXVNVFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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